N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted with a carboxamide group, a benzyl linker bearing a propanamido moiety, and methoxyphenyl substituents.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-35-23-14-9-20(10-15-23)11-16-27(33)30-22-12-7-21(8-13-22)17-32-18-25(29-19-32)28(34)31-24-5-3-4-6-26(24)36-2/h3-10,12-15,18-19H,11,16-17H2,1-2H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIAFMQUXIRKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex compound with potential biological activities, particularly in the fields of cancer treatment and inflammation modulation. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique imidazole ring substituted with methoxyphenyl and propanamido groups, contributing to its biological activity. The molecular formula is , and it has a molecular weight of approximately 414.48 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds with similar imidazole structures exhibit significant anti-inflammatory effects. For instance, derivatives of imidazoles have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of methoxy groups is believed to enhance this activity by increasing lipophilicity and facilitating better cellular uptake .
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro. Studies involving various cancer cell lines, including melanoma and prostate cancer cells, have shown that it can inhibit cell proliferation effectively. The mechanism is thought to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 12.5 | Apoptosis induction |
| LNCaP (Prostate) | 15.0 | Cell cycle arrest |
| MDA-MB-231 (Breast) | 18.5 | Inhibition of proliferation |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Imidazole Derivatives : A study published in MDPI highlighted that tri-substituted imidazoles exhibited significant anti-inflammatory and antifungal activities, suggesting that modifications to the imidazole ring can enhance these properties .
- Antioxidant Activity : Another research article evaluated the antioxidant capacity of related compounds, demonstrating that some derivatives had higher DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Mechanistic Studies : Molecular dynamics simulations have been employed to understand the interaction between these compounds and target proteins such as Bcl-2, revealing hydrophobic interactions as a key factor in their efficacy against cancer cells .
Scientific Research Applications
Anticancer Properties
Studies have demonstrated that compounds containing the imidazole structure exhibit promising anticancer activities. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways .
Antioxidant Activity
Research indicates that compounds related to N-(2-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide exhibit significant antioxidant properties. These compounds have been tested using the DPPH radical scavenging method, showing higher antioxidant activity compared to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Serine Protease Inhibition
The compound has also been explored for its role as a serine protease inhibitor. Serine proteases are crucial in various biological processes, including inflammation and cancer progression. By inhibiting these enzymes, the compound could contribute to therapeutic strategies against diseases where these proteases are implicated .
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps of organic reactions, typically starting from readily available precursors. Key methods include:
- Amidation Reactions : The introduction of the propanamido group is crucial for enhancing biological activity.
- Benzyl Substitution : The incorporation of benzyl moieties can improve solubility and bioavailability.
- Imidazole Formation : The formation of the imidazole ring is essential for the compound's pharmacological properties.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of related imidazole derivatives, compounds were tested against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines using MTT assays. Results indicated a higher cytotoxicity against U-87 cells, suggesting that structural modifications can significantly enhance activity .
Case Study 2: Antioxidant Efficacy
A comparative analysis of various derivatives demonstrated that certain substitutions on the imidazole ring led to improved DPPH scavenging activity. For example, modifications involving methoxy groups significantly increased antioxidant capacity, highlighting the importance of chemical structure in determining efficacy .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) and benzyl groups are primary sites for oxidation.
Key Findings :
-
Methoxy groups on aromatic rings are selectively oxidized to hydroxyl groups under strong acidic conditions.
-
Imidazole rings are resistant to mild oxidants but form N-oxides with chromium-based reagents .
Reduction Reactions
Reductive transformations target amide bonds and aromatic nitro intermediates (if present in precursors).
Key Findings :
Hydrolysis Reactions
Amide and ester functionalities are susceptible to hydrolytic cleavage.
Key Findings :
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at activated positions on aromatic rings.
Key Findings :
-
Steric hindrance from the imidazole ring limits substitution on the benzyl group.
Amidation and Coupling Reactions
The compound serves as a substrate for further functionalization via amide bond formation.
Key Findings :
-
Carbodiimides (e.g., EDCl) facilitate coupling with carboxylic acids or amines .
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Suzuki reactions enable aryl diversification at the benzyl position .
Thermal and Photochemical Stability
| Condition | Observation | Mechanism | References |
|---|---|---|---|
| Heating >200°C | Decomposition via imidazole ring opening | Radical-mediated fragmentation | |
| UV light (254 nm) | Methoxy demethylation | Photolytic cleavage of C-O bonds |
Comparative Reactivity of Structural Analogs
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, substituent effects, and pharmacophoric features.
Core Heterocycle and Functional Groups
Key Observations :
- The propanamido-benzyl linker in the target compound introduces conformational flexibility, which could enhance target engagement compared to rigid substituents like the propyl group in the benzimidazole analog .
Pharmacophoric Features
- Carboxamide Group : Present in all compounds, enabling hydrogen bonding with protein targets (e.g., kinase active sites). The 2-methoxyphenyl carboxamide in the target compound may enhance solubility compared to 4-methoxyphenyl derivatives .
- Methoxy Substituents : Methoxy groups in the target compound (2- and 4-positions) and analogs (3,4-dimethoxy) influence electronic properties and steric interactions. The 4-methoxy group in the propanamido moiety may improve membrane permeability .
- Synthetic Efficiency : The target compound likely requires multi-step synthesis (amide couplings), whereas benzimidazole analogs employ one-pot reductive cyclization with sodium dithionite, which is cost-effective and high-yielding .
Hydrogen-Bonding and Crystallography
Carboxamide-containing compounds often form robust hydrogen-bonding networks, as described in Etter’s graph-set analysis . The target compound’s carboxamide and methoxy groups may participate in intermolecular H-bonds, influencing crystal packing and stability—critical for formulation development. In contrast, benzimidazole analogs with propyl groups may exhibit less predictable solid-state behavior due to hydrophobic interactions .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Substituent Position : The 2-methoxyphenyl group in the target compound may reduce steric hindrance compared to 3,4-dimethoxy analogs, improving binding pocket access.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
